molecular formula C8H12F3N3 B1474988 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098136-69-5

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1474988
CAS RN: 2098136-69-5
M. Wt: 207.2 g/mol
InChI Key: GUWOBEJNBCFKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as 1-Methyl-3-(trifluoromethyl)-pyrazole, is a small molecule used in organic synthesis and has a wide range of applications in the field of medicinal chemistry. It is a versatile synthetic intermediate and has been used in the synthesis of various therapeutic agents, such as non-steroidal anti-inflammatory drugs, antifungal agents, and anti-cancer agents. The synthesis of 1-Methyl-3-(trifluoromethyl)-pyrazole involves a number of steps and can be achieved through several different methods.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Therapeutic Potential : A derivative of the compound, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, shows promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, this compound does not cause tissue damage in liver, kidney, colon, and brain, making it a potential therapeutic agent (Ş. Küçükgüzel et al., 2013).
  • Inhibitory Activity in Biological Processes : Novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase have been identified, showcasing the potential of such compounds in biological enzyme inhibition (A. Rudnitskaya et al., 2009).

Antimicrobial and Anticancer Applications

  • Potential Antimicrobial and Anticancer Agents : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to the queried compound, demonstrate significant antimicrobial and higher anticancer activity than reference drugs (H. Hafez et al., 2016).

Fluorescence and Polymerization Applications

  • Fluorescent Molecules and Agricultural Inhibitors : A unique trifluoromethylated molecule derived from the base compound exhibits novel fluorescent properties, potentially useful as a fluorophore. Additionally, some derivatives have been identified as potent inhibitors for certain types of agricultural pests (Yan‐Chao Wu et al., 2006).

Molecular Docking and Enzyme Inhibition

  • Molecular Docking Studies for Antibacterial Applications : Synthesized compounds related to the base chemical have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. In silico molecular docking studies confirm these compounds as good inhibitors of certain bacterial enzymes (Manjunatha Bhat et al., 2016).

properties

IUPAC Name

1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWOBEJNBCFKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.